molecular formula C7H13N B1456695 (3Z)-3-Ethylidenepiperidine CAS No. 942576-96-7

(3Z)-3-Ethylidenepiperidine

Cat. No. B1456695
CAS RN: 942576-96-7
M. Wt: 111.18 g/mol
InChI Key: KPDBFXIKMXHJEB-UQCOIBPSSA-N
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Description

(3Z)-3-Ethylidenepiperidine, also known as (E)-3-ethylidene-1-methylpiperidine, is a derivative of piperidine. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Molecular Structure Analysis

The molecular structure of (3Z)-3-Ethylidenepiperidine consists of a piperidine ring with an ethylidene group attached. The exact molecular structure can be analyzed using various techniques such as 3D visualization programs for structural models and electron diffraction for determining three-dimensional molecular structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of (3Z)-3-Ethylidenepiperidine can be analyzed using various techniques. For instance, its molecular weight is 111.18 g/mol. Other properties such as hardness, topography, and hydrophilicity can be determined using high-throughput material research .

Scientific Research Applications

Phytopharmaceuticals

Piperine, an alkaloid with the piperidine nucleus, has been discovered to have numerous established health effects and beneficial therapeutic properties . It serves as bio-enhancers in conjunction with drugs to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane .

Anticancer Applications

Piperine and piperidine have shown therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Inhibition of Cell Migration

Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

Rubber Accelerators

Piperidine derivatives are used in the production of rubber accelerators, which are substances that speed up the vulcanization of rubber .

Synthesis of Various Piperidine Derivatives

The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biosynthesis of Piperine

Piperine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor. Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5- aminopentanal .

Mechanism of Action

Target of Action

3-Ethylidenepiperidine, also known as (3Z)-3-Ethylidenepiperidine, is a derivative of piperidine . Piperidine derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer potential . The primary targets of these compounds are often cancer cells, such as those found in breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds can lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

The biochemical pathways affected by 3-Ethylidenepiperidine are likely to be similar to those affected by other piperidine derivatives. These compounds have been found to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

Piperidine derivatives are known to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that 3-Ethylidenepiperidine may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of 3-Ethylidenepiperidine’s action are likely to be similar to those of other piperidine derivatives. These compounds have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . They also regulate several crucial signaling pathways essential for the establishment of cancers .

properties

IUPAC Name

(3Z)-3-ethylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-4-3-5-8-6-7/h2,8H,3-6H2,1H3/b7-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDBFXIKMXHJEB-UQCOIBPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719765
Record name (3Z)-3-Ethylidenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-Ethylidenepiperidine

CAS RN

942576-96-7
Record name (3Z)-3-Ethylidenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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